Ethyl 4-piperidinecarboxylate CAS number 1126-09-6
Ethyl 4-piperidinecarboxylate CAS number 1126-09-6
An In-Depth Technical Guide to Ethyl 4-Piperidinecarboxylate (CAS 1126-09-6) for Advanced Research and Development
Introduction: The Versatile Piperidine Scaffold
Ethyl 4-piperidinecarboxylate, also known by synonyms such as Ethyl Isonipecotate, is a heterocyclic organic compound that has emerged as a cornerstone in medicinal chemistry and complex organic synthesis.[1][2][3] With the CAS number 1126-09-6 and molecular formula C₈H₁₅NO₂, this compound is a bifunctional molecule featuring a secondary amine within a piperidine ring and an ethyl ester group at the 4-position.[4][5] This unique structural arrangement provides two distinct reactive sites, making it an exceptionally versatile building block for creating diverse and complex molecular architectures.[2][6]
First synthesized in the early 20th century, its utility has grown exponentially, positioning it as a critical intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting the central nervous system, as well as agrochemicals and specialty materials.[2][4] This guide offers a senior application scientist's perspective on the properties, synthesis, reactivity, and applications of this indispensable chemical scaffold, providing the technical depth required by researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of Ethyl 4-piperidinecarboxylate is paramount for its effective use in experimental design. The compound is typically a clear, colorless to slightly brown liquid at room temperature with a mild odor.[4][7] Its solubility in organic solvents is good, while it is sparingly soluble or miscible in water.[4][8]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1126-09-6 | [5] |
| Molecular Formula | C₈H₁₅NO₂ | [5] |
| Molecular Weight | 157.21 g/mol | [5] |
| Appearance | Clear colorless to slightly brown liquid | [7][9] |
| Boiling Point | 204 °C (lit.) | [7][10] |
| Density | 1.02 g/mL at 25 °C (lit.) | [7][11] |
| Refractive Index (n20/D) | 1.459 (lit.) | [7][11] |
| Flash Point | 80 °C (176 °F) - closed cup | [10] |
| pKa | 9.83 ± 0.10 (Predicted) | [9] |
| LogP | 0.549 | [3] |
Spectroscopic Data
Definitive structural confirmation is crucial for ensuring material purity and reaction outcomes. Key spectroscopic data are readily available from multiple sources.
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¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07 (dt, J = 12.6, 3.6 Hz, 2H, CH_pip), 2.61 (td, J = 12.3, 2.7 Hz, 2H, CH_pip), 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH), 1.94 - 1.78 (m, 2H, CH_pip), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, CH_pip), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[12]
-
Mass Spectrometry (ESI): m/z 158.2 [M+H]⁺.[12]
-
IR, Raman, and ¹³C NMR spectra are also well-documented and available in public databases for reference.[5][13]
Synthesis Protocol and Mechanistic Rationale
The most prevalent and efficient synthesis of Ethyl 4-piperidinecarboxylate is the direct Fischer esterification of 4-piperidinecarboxylic acid (Isonipecotic acid).[4] This reaction is typically catalyzed by a strong acid.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl 4-piperidinecarboxylate.
Detailed Experimental Protocol
This protocol is synthesized from established laboratory procedures.[7][12]
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Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-piperidinecarboxylic acid (1.0 eq) in anhydrous ethanol (approx. 5-10 volumes). The ethanol serves as both a reactant and the solvent.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂, 2.0-4.0 eq) dropwise.
-
Expertise & Causality: Thionyl chloride reacts exothermically with ethanol to form sulfur dioxide, hydrogen chloride (HCl), and ethyl sulfite. The in situ generation of anhydrous HCl is the key; it protonates the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and driving the esterification forward. Using SOCl₂ is superior to simply adding aqueous HCl as it maintains anhydrous conditions, preventing the reverse reaction (hydrolysis) and maximizing yield.
-
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by TLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator. This leaves a crude oily or semi-solid residue.
-
Aqueous Workup: Dissolve the residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash with a 10% aqueous sodium hydroxide (NaOH) solution.
-
Trustworthiness & Validation: This basic wash is a critical self-validating step. It neutralizes the excess HCl catalyst and removes any unreacted 4-piperidinecarboxylic acid by converting it to its water-soluble sodium salt, thus purifying the desired ester which remains in the organic layer.
-
-
Isolation: Separate the organic layer. Wash it with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the final product, Ethyl 4-piperidinecarboxylate, typically as a clear oil.[7][12] A yield of over 90% can be expected.[7]
Key Chemical Transformations and Reactivity
The synthetic value of Ethyl 4-piperidinecarboxylate lies in the orthogonal reactivity of its secondary amine and ester functional groups. This allows for selective modification and elaboration into more complex structures.
Diagram 2: Core Reactivity Pathways
Caption: Major reaction pathways of Ethyl 4-piperidinecarboxylate.
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Reactions at the Nitrogen (N-H)
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N-Alkylation and N-Arylation: The secondary amine is nucleophilic and readily undergoes alkylation with alkyl halides or arylation via reactions like the Buchwald-Hartwig amination. This is fundamental for introducing diverse substituents.
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N-Acylation and Protection: The amine can be acylated to form amides. A common and vital transformation is the introduction of a tert-butyloxycarbonyl (Boc) protecting group using Di-tert-butyl dicarbonate (Boc₂O). This temporarily masks the amine's nucleophilicity, allowing for selective reactions at the ester or other parts of a larger molecule. The resulting compound is Ethyl N-Boc-piperidine-4-carboxylate.
-
Reductive Amination: It serves as the amine component in reductive amination reactions with aldehydes and ketones to form tertiary amines, a cornerstone of library synthesis in drug discovery.[7]
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-
Reactions at the Ester (C=O)
-
Hydrolysis (Saponification): The ethyl ester can be hydrolyzed back to the parent carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup.[14] Basic hydrolysis is generally preferred over acidic hydrolysis because it is an irreversible process, driving the reaction to completion and resulting in higher yields.[14][15]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, yielding (Piperidin-4-yl)methanol. This opens another avenue for functional group manipulation.
-
Amidation: The ester can be converted to amides by reaction with amines, often at elevated temperatures or with specific catalysts.
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Applications in Drug Discovery and Chemical Synthesis
Ethyl 4-piperidinecarboxylate is not merely a laboratory chemical; it is a validated and crucial starting material for numerous marketed drugs and clinical candidates.[1][4] The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in precise three-dimensional space to interact with biological targets.
Table 2: Key Application Areas
| Application Area | Description & Examples | Source(s) |
| Pharmaceutical Synthesis | A key intermediate for a wide range of therapeutic agents, including analgesics, antipsychotics, anti-inflammatory drugs, and cardiovascular therapies.[2][6][8] | [2][6][8] |
| SMN Protein Modulators | Used as a reactant in the synthesis of Survival of Motor Neuron (SMN) protein modulators, which are critical for treating spinal muscular atrophy.[1][8][9] | [1][8][9] |
| Cardiovascular Disease | Involved in the synthesis of RhoA inhibitors, which are targets for cardiovascular disease therapy.[7][9][11] | [7][9][11] |
| Antimicrobials | Serves as a reactant for creating saccharin-derived Mannich bases that exhibit antimicrobial and antioxidant properties.[7][9] | [7][9] |
| Advanced Organic Synthesis | Employed as a reactant in complex, name-brand reactions such as Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate additions.[7][9] | [7][9] |
| Agrochemicals | Contributes to the production of specialized herbicides and pesticides.[2][4] | [2][4] |
Diagram 3: Application Ecosystem
Caption: Major industrial applications derived from Ethyl 4-piperidinecarboxylate.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of Ethyl 4-piperidinecarboxylate is essential. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][16]
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
| GHS Pictogram | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][16] |
| Prevention | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection/face protection.P264: Wash skin thoroughly after handling. | [10][16][17] |
| Response | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [16][17] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store locked up. Recommended to store under an inert atmosphere. | [10][11][17] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [17] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[10][17] The compound is also noted as being potentially air-sensitive and combustible.[17]
Conclusion
Ethyl 4-piperidinecarboxylate is far more than a simple chemical intermediate; it is a versatile and enabling tool for chemical innovation. Its dual functionality, well-established synthesis, and predictable reactivity make it an invaluable asset for researchers in drug discovery, medicinal chemistry, and materials science. By understanding its core properties and chemical behavior, scientists can strategically leverage this scaffold to construct novel molecules with significant therapeutic and industrial potential.
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CAS No.1126-09-6, Ethyl 4-piperidinecarboxylate Suppliers, MSDS download. (n.d.). LookChem. Retrieved January 8, 2026, from [Link]
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Separation of Ethyl 4-piperidinecarboxylate on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved January 8, 2026, from [Link]
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]
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